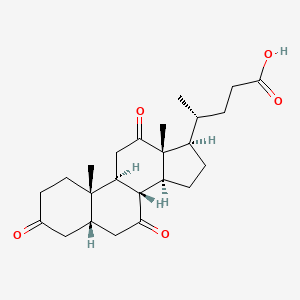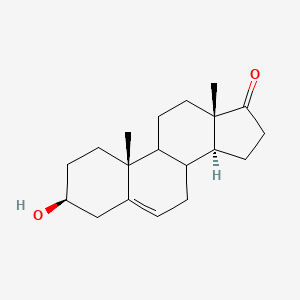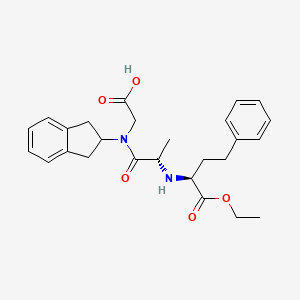
D-Erythrose
Übersicht
Beschreibung
D-Erythrose is a tetrose saccharide with the chemical formula C₄H₈O₄. It belongs to the aldose family due to the presence of an aldehyde group. The natural isomer of erythrose is this compound, which is a diastereomer of D-threose. This compound was first isolated in 1849 from rhubarb by the French pharmacist Louis Feux Joseph Garot and was named for its red hue in the presence of alkali metals .
Wissenschaftliche Forschungsanwendungen
D-Erythrose has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
D-Erythrose primarily targets enzymes in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids . The key enzymes include 2-dehydro-3-deoxyphosphooctonate aldolase, glucose-6-phosphate isomerase, and phospho-2-dehydro-3-deoxyheptonate aldolase . These enzymes play a significant role in the conversion of this compound-4-phosphate (E4P) into various downstream products.
Mode of Action
This compound interacts with its targets by serving as a substrate for these enzymes. For instance, it catalyzes the condensation of phosphoenolpyruvate (PEP) and this compound-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) . This interaction results in changes in the metabolic pathways, leading to the production of different compounds.
Biochemical Pathways
This compound is involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . It is also part of the pentose phosphate pathway, where it is converted to glyceraldehyde 3-phosphate and fructose 6-phosphate . These pathways are crucial for various cellular functions, including energy production and nucleotide synthesis.
Pharmacokinetics
It is known that this compound is a small molecule, which suggests it may be readily absorbed and distributed in the body . Its metabolism likely involves its conversion into other compounds through the action of various enzymes .
Result of Action
The action of this compound at the molecular and cellular levels leads to various effects. For instance, it has been shown to have antitumor activity against colon cancer, significantly reducing tumor weight and increasing tumor cell apoptosis . In another study, this compound was found to enhance nitrogenase activity in certain bacterial species .
Action Environment
Environmental factors can influence the action of this compound. For example, the presence of certain metal ions, such as Zn^2+, can enhance the activity of erythrose reductase, an enzyme that interacts with this compound . Additionally, the osmotic pressure of the environment can affect the production of erythritol, a compound derived from this compound .
Biochemische Analyse
Biochemical Properties
D-Erythrose plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, erythrose reductase, an enzyme that catalyzes the final step of erythritol synthesis, reduces this compound to erythritol while consuming NADPH . This interaction is crucial for the biosynthesis of erythritol .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed through its metabolic product, erythritol. Erythritol, synthesized from this compound, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to erythritol by the action of erythrose reductase. This enzyme binds to this compound and reduces it to erythritol in a reaction that consumes NADPH . This process involves binding interactions with the biomolecule NADPH, enzyme activation of erythrose reductase, and changes in gene expression related to erythritol synthesis .
Metabolic Pathways
This compound is involved in the pentose phosphate pathway, where it is converted into erythritol . This process involves interactions with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Erythrose can be synthesized through several methods. One notable method involves the selective degradation of D-glucose to di-O-formyl-D-erythrose by oxidation with lead tetraacetate. The ester groups are then hydrolyzed to yield this compound with an overall yield of at least 80% . Another method involves the cyanohydrin synthesis, where this compound is used as a starting material to produce D-arabinose and D-ribose .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of D-glucose using lead tetraacetate in acetic acid solution. The reaction is carried out by adding two moles of the powdered oxidant per mole of glucose. The divalent lead is removed, and the solvent is distilled to obtain a clear, colorless syrup of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: D-Erythrose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using lead tetraacetate to form di-O-formyl-D-erythrose.
Reduction: Reduction of this compound can be achieved using sodium amalgam in the presence of sodium acid oxalate.
Major Products:
Oxidation: Di-O-formyl-D-erythrose.
Reduction: D-arabinose and D-ribose.
Vergleich Mit ähnlichen Verbindungen
D-Threose: A diastereomer of D-erythrose with different spatial arrangement of atoms.
L-Erythrose: The enantiomer of this compound, differing in the configuration of the chiral centers.
This compound’s unique configuration and involvement in key metabolic pathways make it a compound of significant interest in various scientific fields.
Eigenschaften
IUPAC Name |
(2R,3R)-2,3,4-trihydroxybutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBSYETUWUMLBZ-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017424, DTXSID601318240 | |
| Record name | (+/-)-Erythrose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Erythrose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1758-51-6, 583-50-6 | |
| Record name | (±)-Erythrose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Erythrose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Erythrose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythrose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Erythrose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Erythrose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-erythrose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHROSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3EI0WE8Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ERYTHROSE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756EZ12FT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does D-Erythrose affect tumor cell metabolism?
A2: One hypothesis suggests that this compound administration may lead to increased CO2 production in the cytosol or mitochondria of tumor cells. [] This CO2, in the presence of carbonic anhydrase, can contribute to intracellular acidosis, potentially leading to cancer cell death due to their increased lactate production.
Q2: Does this compound interact with specific targets in the cell?
A3: While the exact target of this compound in tumor cells is not fully understood, its administration seemingly disrupts cellular metabolism. One hypothesis points towards increased CO2 production and intracellular acidosis. [] Further research is needed to definitively identify the specific targets and downstream effects.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C4H8O4, and its molecular weight is 120.10 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research does not include specific spectroscopic data, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods can provide information about its structure, purity, and isotopic composition.
Q5: Does this compound play a role in any known enzymatic reactions?
A5: Yes, this compound, specifically its phosphorylated form, this compound 4-phosphate, is a key substrate in several enzymatic reactions:
- Pentose phosphate pathway: this compound 4-phosphate is an intermediate in this metabolic pathway, crucial for generating NADPH and pentose sugars. []
- Shikimate pathway: this compound 4-phosphate, alongside phosphoenolpyruvate, serves as a substrate for 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase, the enzyme catalyzing the first step in the shikimate pathway. This pathway is essential for synthesizing aromatic amino acids in bacteria, fungi, and plants. [, , ]
Q6: Have there been any computational studies on this compound and its derivatives?
A9: Yes, computational studies have been performed on this compound derivatives. One study utilized computational methods to investigate the mechanism of 1,3-dipolar cycloadditions to a this compound 1,3-dioxane template. [] The results indicated a concerted mechanism with low activation energies and high stereoselectivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















